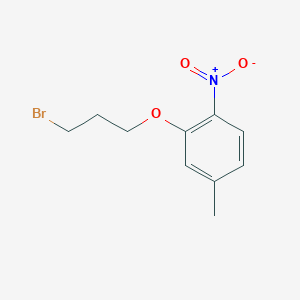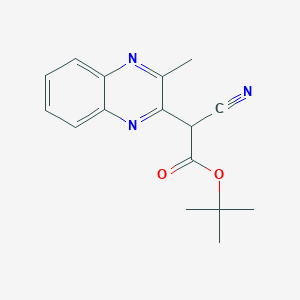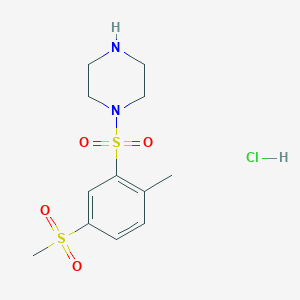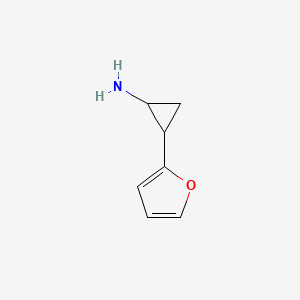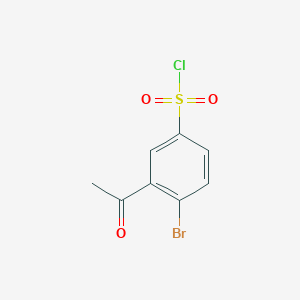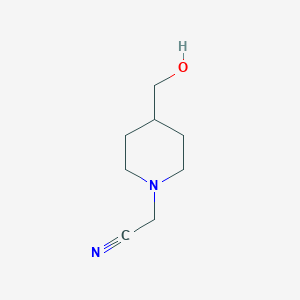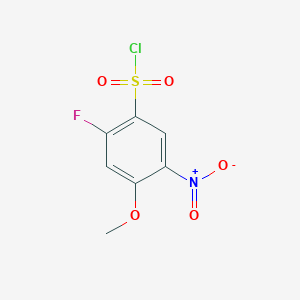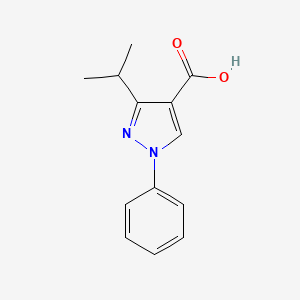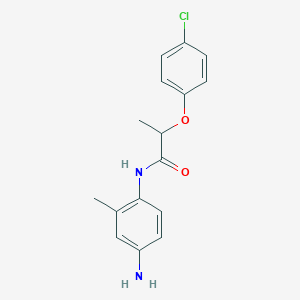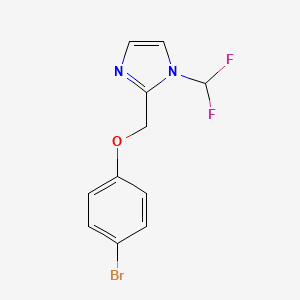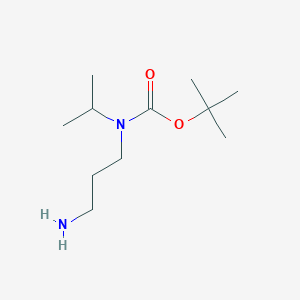
Tert-butyl 3-aminopropyl(isopropyl)carbamate
描述
Tert-butyl 3-aminopropyl(isopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is a water-soluble, white solid with a molecular formula of C11H24N2O2 and a molecular weight of 216.32 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
作用机制
Target of Action
Tert-butyl 3-aminopropyl(isopropyl)carbamate is a biochemical reagent used in life science research It’s known to play a key role in the synthesis of spermidine analogues .
Mode of Action
It’s known to be involved in the suzuki reaction , a type of cross-coupling reaction, indicating that it may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its role in the synthesis of spermidine analogues , it may influence pathways related to polyamine metabolism.
Result of Action
Given its role in the synthesis of spermidine analogues , it may influence cellular processes regulated by these molecules.
生化分析
Biochemical Properties
Tert-butyl 3-aminopropyl(isopropyl)carbamate plays a crucial role in biochemical reactions, particularly in the synthesis of spermidine analogues and sulfonamide derivatives . It interacts with enzymes such as N-Boc-1,3-propanediamine, which is involved in the synthesis of spermidine analogues . The compound also participates in Suzuki reactions, highlighting its versatility in organic synthesis . These interactions are essential for understanding the compound’s role in various biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of spermidine analogues, which are crucial for cell growth and differentiation . The compound’s impact on gene expression and cellular metabolism is significant, as it can alter the expression of genes involved in these processes, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound binds to enzymes such as N-Boc-1,3-propanediamine, facilitating the synthesis of spermidine analogues . This binding interaction is crucial for the compound’s biochemical activity. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature but should be stored at 4°C to protect it from light and degradation . In solvent, it remains stable for up to six months at -80°C and one month at -20°C . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s stability and degradation influence its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound facilitates the synthesis of spermidine analogues without causing significant adverse effects . At higher doses, toxic effects such as enzyme inhibition and altered gene expression have been observed . These threshold effects are crucial for determining the compound’s safe and effective dosage in research applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of spermidine analogues and sulfonamide derivatives . It interacts with enzymes such as N-Boc-1,3-propanediamine, which play a key role in these pathways . The compound’s effects on metabolic flux and metabolite levels are significant, as they influence the overall metabolic activity of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical activity . The compound’s transport and distribution are essential for its effectiveness in research applications .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical activity . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function . The subcellular localization of the compound is crucial for its role in cellular processes and molecular mechanisms .
准备方法
Synthetic Routes and Reaction Conditions
Tert-butyl 3-aminopropyl(isopropyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 3-chloropropan-1-amine . The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate and tetrabutylammonium iodide (TBAI) under mild conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality of the final product .
化学反应分析
Types of Reactions
Tert-butyl 3-aminopropyl(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .
科学研究应用
Tert-butyl 3-aminopropyl(isopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of N-Boc-protected amines and other carbamate derivatives.
Biology: The compound is utilized in the synthesis of biologically active molecules, including spermidine analogs and other polyamines.
Medicine: It has potential therapeutic applications, including the development of drugs and other pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in material science and engineering.
相似化合物的比较
Similar Compounds
N-Boc-1,3-propanediamine: A similar compound used in the synthesis of spermidine analogs and other polyamines.
tert-Butyl carbamate: Another related compound used in the synthesis of N-Boc-protected amines.
Di-tert-butyl dicarbonate: Used in the protection of amines and the synthesis of carbamates.
Uniqueness
Tert-butyl 3-aminopropyl(isopropyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its water solubility and stability make it a valuable reagent in both research and industrial settings.
属性
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-9(2)13(8-6-7-12)10(14)15-11(3,4)5/h9H,6-8,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJYSGLQUZZKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655488 | |
| Record name | tert-Butyl (3-aminopropyl)propan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111236-12-4 | |
| Record name | tert-Butyl (3-aminopropyl)propan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


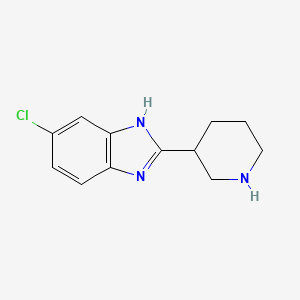
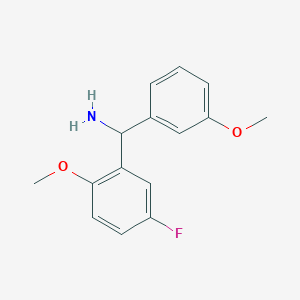
![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)
